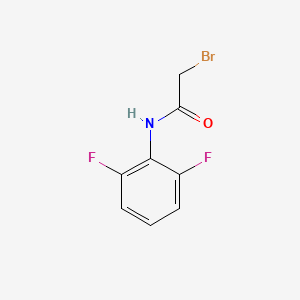

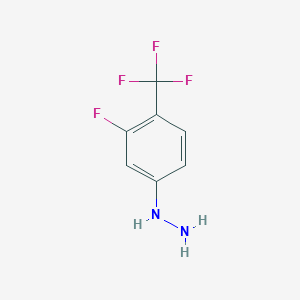

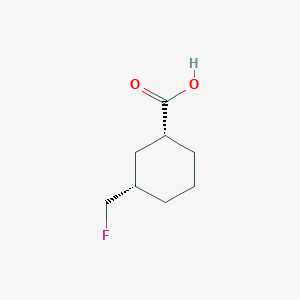

(3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Reactivity and Stability

- Hydrazine Derivatives Reactivity: Hydrazine derivatives, including those similar to (3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine, exhibit varying chemical reactivity and stability. A study demonstrated that these compounds show increasing stability and decreasing reactivity based on orbital energies. Additionally, the presence of bromine and chlorine atoms affects these properties (Mary et al., 2021).

Detection and Sensing Applications

- Hydrazine Detection in Biological and Water Samples: A study developed a fluorescent probe for detecting hydrazine, a component related to this compound, in biological and environmental water systems. The probe offers low cytotoxicity, cell permeability, and a significant Stokes shift (Zhu et al., 2019).

Synthesis and Antimicrobial Activities

- Antimicrobial Synthesis with Halogenated Anilin-yl-Substitutes: Research on 3-chloro-4-fluoro phenyl hydrazine, a close derivative, involved synthesizing compounds with antimicrobial activities. These compounds demonstrated effectiveness against various bacterial, fungal, and antitubercular activities (Dinnimath et al., 2011).

Radio-Pharmaceutical Modification

- Modification of [18F]-FDG with Hydrazone Bond: A study focused on modifying fluorodeoxyglucose ([18F]-FDG), used in positron emission tomography, by forming a hydrazone bond with a compound structurally related to this compound. This modification aimed to improve the pharmacokinetics and stability of labeled compounds in the blood (Simeonova & Todorov, 2023).

Synthesis and Characterization in Research

- Research Chemical Synthesis and Characterization: The synthesis and characterization of compounds related to this compound, particularly for use in research chemicals and new psychoactive substances, have been explored. These studies contribute to understanding the properties and applications of such chemicals in various fields (McLaughlin et al., 2017).

Mécanisme D'action

Target of Action

It’s known that this compound participates as a phenylhydrazine-based reductant .

Mode of Action

(3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine interacts with its targets through a reduction process. It contains fluorine atoms, which are involved in the one-step reduction and functionalization of graphene oxide .

Result of Action

Its role in the reduction and functionalization of graphene oxide suggests it may have applications in materials science .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of fluorine atoms in the compound can impact its chemical reactivity, physico-chemical behavior, and biological activity .

Propriétés

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-6-3-4(13-12)1-2-5(6)7(9,10)11/h1-3,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGXAVLWZXNOPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

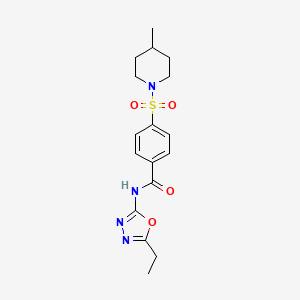

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2904465.png)

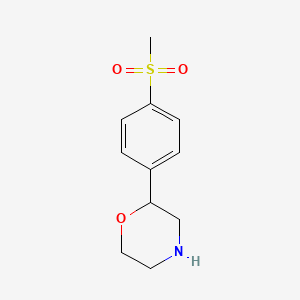

![{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine](/img/structure/B2904468.png)

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2904475.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2904476.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2904478.png)